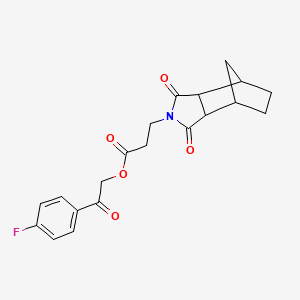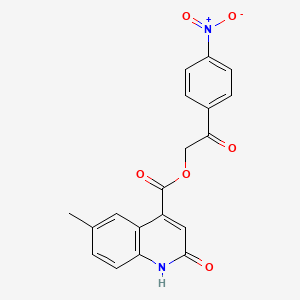![molecular formula C14H13ClN4 B12469937 3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12469937.png)
3-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 5-methyl-1,2,3-benzotriazole in the presence of a suitable base and solvent. The reaction conditions may vary, but common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases such as potassium carbonate or sodium hydride are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in cell division and DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-2-methylaniline
- 5-Methyl-1,2,3-benzotriazole
- N-[(5-Methyl-1,2,3-benzotriazol-1-yl)methyl]aniline
Uniqueness
3-Chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]aniline is unique due to the presence of both the chloro and benzotriazole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H13ClN4 |
|---|---|
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
3-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H13ClN4/c1-10-5-6-14-13(7-10)17-18-19(14)9-16-12-4-2-3-11(15)8-12/h2-8,16H,9H2,1H3 |
InChI-Schlüssel |
CYCIEGRCOKTGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)
![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12469888.png)
![5-[6-(3-Methoxy-3-oxetanyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-2-pyrimidinamine](/img/structure/B12469891.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide](/img/structure/B12469918.png)
![4-(2,6-dimethylmorpholin-4-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12469923.png)
![ethyl ({2-[(E)-(4-chlorophenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12469928.png)

![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate](/img/structure/B12469942.png)
